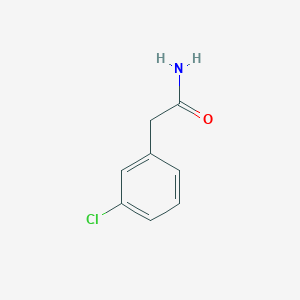

2-(3-Chlorophenyl)acetamide

Übersicht

Beschreibung

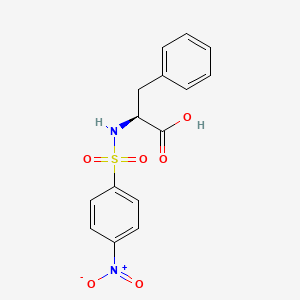

“2-(3-Chlorophenyl)acetamide” is a chemical compound with the empirical formula C8H8ClNO and a molecular weight of 169.61 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Molecular Structure Analysis

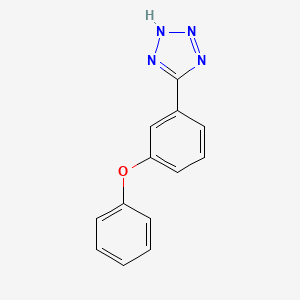

The molecular structure of “2-(3-Chlorophenyl)acetamide” can be represented by the SMILES string NC(=O)Cc1cccc(Cl)c1 . The InChI representation is 1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) .

Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)acetamide” is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

- Therapeutic Effect in Japanese Encephalitis : A derivative of 2-(3-Chlorophenyl)acetamide, specifically 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro, indicating its potential therapeutic efficacy in treating Japanese encephalitis. This compound reduced viral load and increased survival rates in infected mice (Ghosh et al., 2008).

Photovoltaic Efficiency and Light Harvesting

- Bioactive Benzothiazolinone Acetamide Analogs in Photovoltaics : Some bioactive benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and free energy of electron injection, making them suitable for photo-voltaic applications (Mary et al., 2020).

Antibacterial Properties

- Potential Antibacterial Agents : A study synthesized several 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and evaluated them for antibacterial activity against gram-positive and gram-negative bacteria. These compounds showed moderate to good activity, suggesting their potential as antibacterial agents (Desai et al., 2008).

Nonlinear Optical Properties

- Nonlinear Optical (NLO) Activity : The NLO activity of various compounds, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, has been investigated. These compounds are promising candidates for applications in photonic devices, such as optical switches and modulators (Castro et al., 2017).

Molecular Structural Studies

- Crystal Structure Analysis : The crystal structures of various acetamide derivatives, including 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, have been determined. These studies provide insights into the molecular conformations and intermolecular interactions of these compounds (Saravanan et al., 2016).

Anticancer and Anti-Inflammatory Activities

- Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy) Acetamide Derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Certain derivatives showed promising results in these areas (Rani et al., 2014).

Insecticidal Potential

- Novel Phenoxyacetamide Derivatives as Insecticidal Agents : Some N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have shown effective insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating their potential in agricultural applications (Rashid et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSIKJFOVXUNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415943 | |

| Record name | 2-(3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)acetamide | |

CAS RN |

58357-84-9 | |

| Record name | 2-(3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)

![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)